3-[(2-Hydroxycyclobutyl)amino]phenol
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Overview
Description
3-[(2-Hydroxycyclobutyl)amino]phenol is a research chemical with the molecular formula C10H13NO2 . It’s not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a cyclobutyl group through an amino link .Chemical Reactions Analysis
Phenolic compounds, such as this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Scientific Research Applications
Improved Synthesis Methods
- Mishra and Misra (1986) demonstrated the use of a methoxy-phenoxybenzoyl group for the protection of exocyclic amino groups in nucleosides, which is critical for the synthesis of oligodeoxyribonucleotide, highlighting the role of phenolic compounds in nucleic acid chemistry (Mishra & Misra, 1986).
Antioxidant Properties
- Dinis, Maderia, and Almeida (1994) investigated the action of phenolic derivatives as inhibitors of lipid peroxidation, revealing the antioxidant potency of phenolic compounds in preventing oxidative damage (Dinis, Maderia, & Almeida, 1994).
- Gülçin (2006) compared the in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa, both phenolic amino acids, underscoring the importance of phenolic structures in scavenging free radicals (Gülçin, 2006).
Development of Pharmaceuticals and Biocompatible Materials
- Yu et al. (2020) engineered Halomonas bluephagenesis to produce functional Polyhydroxyalkanoates (PHAs) with potential medical applications, illustrating the use of phenolic compounds in the biosynthesis of biocompatible polymers (Yu et al., 2020).
- Napora-Wijata et al. (2014) described a whole-cell catalytic process for the synthesis of 3-Hydroxytyrosol, a phenolic antioxidant, demonstrating the role of phenolic structures in the production of health-beneficial compounds (Napora-Wijata et al., 2014).
Molecular and Structural Studies
- Qian et al. (1997) solved the solution structure of the phenol hydroxylase protein component P2 by NMR spectroscopy, providing insights into the structural basis of enzyme-catalyzed hydroxylation reactions involving phenolic substrates (Qian et al., 1997).
Mechanism of Action
Properties
IUPAC Name |
3-[(2-hydroxycyclobutyl)amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-8-3-1-2-7(6-8)11-9-4-5-10(9)13/h1-3,6,9-13H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBBBSXOBQKKED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC(=CC=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.